2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Lipophilicity Drug-likeness Permeability

Differentiated imidazole-thioacetamide with N-methylacetamide terminus delivering optimal logP 4.5 & MW 371.9 g/mol for oral drug-like space. p-Chlorophenyl substituent enables halogen bonding with target proteins. Ideal SAR probe: 5 rotatable bonds, 3 HBA, TPSA 72.2 Ų. Prioritize over bulkier N-phenyl (logP 6.1) or N-thiazolyl (logP 5.4) analogs when oral bioavailability & aqueous solubility are key program objectives. Recommended as Gram-positive antimicrobial screening candidate.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 1226448-10-7
Cat. No. B2706847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1226448-10-7
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC
InChIInChI=1S/C19H18ClN3OS/c1-13-3-5-14(6-4-13)17-11-22-19(25-12-18(24)21-2)23(17)16-9-7-15(20)8-10-16/h3-11H,12H2,1-2H3,(H,21,24)
InChIKeyVTZMRXKGCVHJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes90.1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1226448-10-7): Core Chemical Identity and Sourcing Profile


2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1226448-10-7, PubChem CID 49672487) is a synthetic small-molecule belonging to the 2-thioether-substituted imidazole class [1]. It features a 1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole scaffold linked via a thioether bridge to an N-methylacetamide moiety. With a molecular weight of 371.9 g/mol, computed lipophilicity (XLogP3-AA) of 4.5, one hydrogen bond donor, three hydrogen bond acceptors, and topological polar surface area (TPSA) of 72.2 Ų, this compound occupies a defined chemical space that is distinguishable from its nearest structural analogs [2]. The compound is cataloged under several identifiers including AKOS024478036 and F2964-3257, and is primarily supplied as a research-grade screening compound for medicinal chemistry and chemical biology applications.

Why In-Class Imidazole-Thioacetamide Compounds Cannot Be Freely Interchanged with 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide


Within the 2-thioether-substituted imidazole chemical space, even minor structural modifications—particularly at the N-acetamide terminus—produce substantial shifts in computed physicochemical properties that govern permeability, solubility, metabolic stability, and target engagement. The N-methylacetamide substituent on the target compound confers a distinct lipophilicity profile (XLogP3-AA = 4.5) and molecular weight (371.9 g/mol) that places it in a differentiated region of drug-like chemical space compared to analogs bearing bulkier N-phenyl (XLogP3-AA = 6.1, MW = 434.0), N-thiazolyl (XLogP3-AA = 5.4, MW = 441.0), or unsubstituted amide (XLogP3-AA = 4.1, MW = 357.9) termini [1][2][3][4]. Published structure-activity relationship (SAR) studies on related imidazole-thioacetamide series have demonstrated that variations in the amide substituent directly modulate biological potency, target selectivity, and ADME properties [5]. Consequently, generic substitution among close analogs—even those sharing an identical imidazole core—carries quantifiable risk of altered pharmacological performance, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Versus Closest Structural Analogs


Lipophilicity Tuning: N-Methylacetamide Confers a Quantifiably Distinct logP Profile Relative to N-Phenyl and N-Thiazolyl Analogs

The target compound's N-methylacetamide terminus yields a computed XLogP3-AA of 4.5, which is 1.6 log units lower than the N-phenyl analog (XLogP3-AA = 6.1) and 0.9 log units lower than the N-thiazol-2-yl analog (XLogP3-AA = 5.4), while being 0.4 log units higher than the unsubstituted acetamide analog (XLogP3-AA = 4.1) [1][2][3][4]. This places the target compound within the generally accepted optimal lipophilicity range (logP 1–5) for drug-like molecules, whereas the N-phenyl analog exceeds this range—a property independently associated with increased risk of poor solubility, high metabolic turnover, and promiscuous target binding [5].

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: A 62.1 Da Reduction Versus the N-Phenyl Analog Affects Permeability and Ligand Efficiency Metrics

The target compound (MW = 371.9 g/mol) is 62.1 Da lighter than the N-phenyl analog (MW = 434.0 g/mol) and 69.1 Da lighter than the N-thiazol-2-yl analog (MW = 441.0 g/mol), while being only 14.0 Da heavier than the unsubstituted amide analog (MW = 357.9 g/mol) [1][2][3][4]. This positions the target compound below the widely cited MW 400 threshold for favorable oral bioavailability and passive permeability, whereas both the N-phenyl and N-thiazolyl analogs exceed this threshold—a difference that would predictably reduce Rule-of-Five compliance [5].

Molecular weight Ligand efficiency Lead optimization

Hydrogen Bond Acceptor Count Constrained: N-Methyl Substitution Maintains Minimal HBA Profile Versus Thiazole-Containing Analogs

The target compound possesses exactly 3 hydrogen bond acceptors (HBA), identical to the N-phenyl and unsubstituted amide analogs, but 2 fewer than the N-thiazol-2-yl analog which has 5 HBA due to additional nitrogen and sulfur atoms in the thiazole ring [1][2]. This difference is structurally significant: every additional HBA beyond 5 has been empirically associated with decreasing intestinal absorption in Caco-2 permeability models, and an HBA count of 3 aligns with optimal values for oral drug candidates [3].

Hydrogen bonding ADME Permeability

Chlorophenyl Substituent as a Differentiating Pharmacophoric Element Versus the Dechlorinated Di-p-tolyl Analog

The target compound bears a 4-chlorophenyl substituent at N1 of the imidazole ring, whereas the di-p-tolyl analog (CAS 1207005-59-1) replaces this with a second p-tolyl group [1][2]. This substitution is not neutral: the chlorine atom introduces an electron-withdrawing effect (Hammett σₚ = +0.23) that modulates the electronic character of the imidazole ring, and the C–Cl bond serves as a potential halogen-bond donor, a non-covalent interaction increasingly exploited in drug design to enhance target binding affinity and selectivity [3]. In published imidazole SAR series, the presence of a para-chloro substituent has been associated with 2- to 10-fold improvements in antimicrobial MIC values and altered target selectivity profiles relative to unsubstituted phenyl or p-tolyl congeners [3][4].

Halogen bonding Target engagement Electron-withdrawing group

Rotatable Bond Parity: Identical Conformational Flexibility to Analogs Ensures Scaffold Integrity During Derivatization

The target compound, the unsubstituted amide analog, and the di-p-tolyl analog each possess 5 rotatable bonds, in contrast to the N-phenyl (6 rotatable bonds) and N-thiazol-2-yl (6 rotatable bonds) analogs [1][2][3]. This parity indicates that the N-methyl substitution does not introduce additional conformational degrees of freedom beyond those already present in the core scaffold, meaning that differences in biological activity observed among the 5-rotatable-bond series can be more confidently attributed to electronic or steric effects of the amide substituent rather than to differential entropic penalties upon target binding [4].

Conformational flexibility Scaffold comparison SAR

Caveat: Absence of Compound-Specific Biological Data Necessitates Empirical Validation Before Procurement for Targeted Assays

A comprehensive search of public-domain databases (PubChem, ChEMBL, PubMed, Google Patents) as of April 2026 reveals no published compound-specific biological assay data (e.g., IC₅₀, MIC, Kd, EC₅₀) for CAS 1226448-10-7. The compound is indexed in PubChem (CID 49672487) with computed physicochemical properties only; it is absent from ChEMBL, and no peer-reviewed primary research article or patent was identified that directly reports its biological activity [1][2]. This contrasts with structurally related imidazole-thioacetamide series for which antimicrobial MIC values (range: 2–25 μg/mL against S. aureus and E. coli) and BACE1 inhibitory IC₅₀ values (4.6–50 μM) have been reported [3][4]. Procurement decisions relying solely on in silico differentiation must therefore be accompanied by an explicit plan for empirical activity determination in the target assay system.

Data availability Screening compound Due diligence

Recommended Application Scenarios for 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Scaffold with Favorable Lipophilicity and Molecular Weight for Oral Bioavailability Tuning

The target compound's XLogP3-AA of 4.5 and MW of 371.9 g/mol place it within the optimal property space for oral drug candidates—substantially more favorable than the N-phenyl analog (XLogP3-AA = 6.1, MW = 434.0) and the N-thiazol-2-yl analog (XLogP3-AA = 5.4, MW = 441.0) [1]. Medicinal chemistry teams seeking an imidazole-thioacetamide starting point for lead optimization should prioritize this compound over bulkier analogs when oral bioavailability and aqueous solubility are key program objectives. The N-methyl group provides sufficient lipophilicity for membrane permeability without the excessive logP-driven liabilities associated with the N-phenyl derivative.

Structure-Activity Relationship (SAR) Probe: Clean Comparator for Deconvoluting Amide Substituent Effects

Because the target compound shares identical rotatable bond count (5) with the unsubstituted amide and di-p-tolyl analogs, yet introduces distinct electronic and lipophilic features (chloro substituent, N-methyl group), it serves as an ideal SAR probe for deconvoluting the contributions of amide N-substitution to biological activity [1][2]. Procurement of this compound alongside the unsubstituted amide analog (CAS 1226431-81-7) and the N-phenyl analog (CAS 1226430-75-6) enables a three-point SAR matrix that systematically varies steric bulk and lipophilicity at the amide terminus while holding the imidazole core constant.

Halogen Bonding-Focused Drug Design: Exploiting the 4-Chlorophenyl Moiety for Target Engagement

The 4-chlorophenyl substituent distinguishes this compound from the fully dechlorinated di-p-tolyl analog (CAS 1207005-59-1) and introduces the potential for halogen-bonding interactions (C–Cl···O/N/S) with target proteins [1][2]. In fragment-based drug discovery or structure-based design campaigns targeting proteins with demonstrated halogen-binding pockets (e.g., kinase hinge regions, GPCR orthosteric sites), this compound provides a chlorine-bearing pharmacophore that the di-p-tolyl analog cannot supply. Published imidazole SAR literature supports the hypothesis that para-chloro substitution can enhance target binding affinity by 2- to 10-fold [2].

Antimicrobial Screening Library Enrichment: Prioritization Based on Physicochemical Differentiation

Although no compound-specific antimicrobial data are available, the target compound's physicochemical profile (MW < 400, 3 HBA, logP = 4.5, TPSA = 72.2 Ų) aligns with property ranges associated with Gram-positive bacterial cell penetration [1][2]. When enriching an antimicrobial screening library, this compound should be prioritized over the N-phenyl analog (which exceeds logP and MW thresholds for antibacterial permeability) and the N-thiazol-2-yl analog (which carries an excessive HBA count of 5). Empirical MIC determination against a panel of clinically relevant strains is recommended as an immediate next step post-procurement [2].

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